1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole
Overview
Description
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with a phenoxyethyl group substituted with bromine and chlorine atoms. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 2-(2-chloroethyl)benzimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Reaction Mechanism: The phenol group of 4-bromo-2-chlorophenol undergoes nucleophilic substitution with the chloroethyl group of 2-(2-chloroethyl)benzimidazole, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the benzimidazole ring.
Substitution: The bromine and chlorine atoms in the phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in polar solvents.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with azide or thiol groups.
Scientific Research Applications
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Chlorophenoxy)ethyl]benzimidazole
- 1-[2-(4-Bromo-2-fluorophenoxy)ethyl]benzimidazole
- 1-[2-(4-Bromo-2-methylphenoxy)ethyl]benzimidazole
Uniqueness
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole is unique due to the presence of both bromine and chlorine atoms in the phenoxyethyl group. This dual halogenation can enhance its biological activity and chemical reactivity compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c16-11-5-6-15(12(17)9-11)20-8-7-19-10-18-13-3-1-2-4-14(13)19/h1-6,9-10H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERJWPQKDWYIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCOC3=C(C=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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